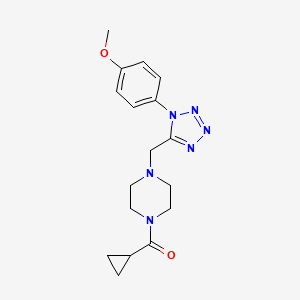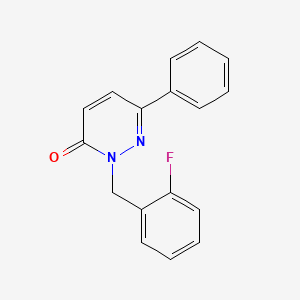
2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one
Overview
Description
The compound “2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one” is a pyridazine derivative. Pyridazines are diazines (organic compounds with two nitrogen atoms in a six-membered aromatic ring) with the nitrogen atoms in the 1,2-positions . Fluorobenzyl and phenyl groups are common in medicinal chemistry due to their properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyridazine ring, with the 2-fluorobenzyl group attached at one position and the phenyl group at the 6-position .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazine rings can participate in various reactions such as electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, molecular size, and the presence of functional groups (like the fluorobenzyl and phenyl groups) would influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Microwave-Assisted Synthesis for Anticancer Agents
The compound 2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one has been utilized in the microwave-assisted synthesis of new fluorinated coumarin-pyrimidine hybrids, which demonstrate potent anticancer activity. These hybrids, particularly compound (1j), exhibit significant cytotoxicity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cell lines. The DNA cleavage study indicates the potential of these compounds to inhibit the growth of pathogenic organisms by cleaving the genome (Hosamani, Reddy, & Devarajegowda, 2015).
Fluorinated Compounds for Antithrombotic Activity
Fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives, possessing both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities, have been prepared as potential dual antithrombotic compounds. The fluorine scan performed on these compounds identified 6-(carboxymethyl)(3,4-difluorobenzyl)amino compound (9i) as the most potent compound with balanced dual activity (Ilić, Kikelj, & Ilaš, 2012).
Antitubercular Agents and DNA Cleavage
Compounds derived from 2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one have shown potent antitubercular activity. Particularly, compound (1b) exhibited excellent activity against the M.tb H37Rv strain and displayed low cytotoxicity against Vero cells. The DNA cleavage study of these compounds, especially (1b, 1g, 1k, and 1n), demonstrates their ability to cleave DNA completely (Reddy, Hosamani, & Devarajegowda, 2015).
Optical Chemosensor for Fe3+ Detection
A novel fluorogenic signaling probe has been developed through microwave-assisted Schiff base formation, involving 2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one, for the selective detection of ferric ion in mixed aqueous organic media. The probe exhibits remarkable decline in fluorescence intensity by complexation between the probe and Fe3+, showing its potential as an optical sensing platform for selective Fe3+ detection in environmental samples analysis and biological studies (Saleem, Kang, & Lee, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The study of pyridazine derivatives is an active area of research in medicinal chemistry due to their diverse biological activities . The future research on “2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one” could involve exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action.
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-15-9-5-4-8-14(15)12-20-17(21)11-10-16(19-20)13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTGSXXAQYVWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327372 | |
| Record name | 2-[(2-fluorophenyl)methyl]-6-phenylpyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | |
CAS RN |
898153-25-8 | |
| Record name | 2-[(2-fluorophenyl)methyl]-6-phenylpyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





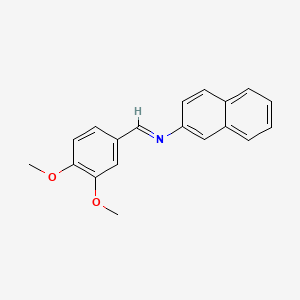
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2645596.png)

![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2645598.png)
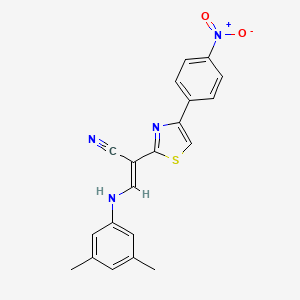
![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)
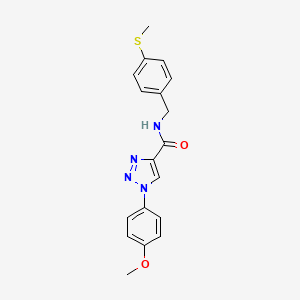

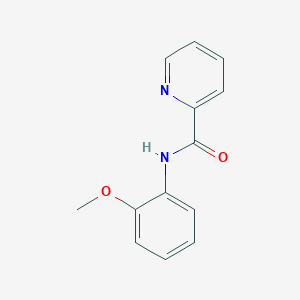
![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)
